![molecular formula C22H39BClN3O3Si B2690183 2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine CAS No. 2304631-70-5](/img/structure/B2690183.png)

2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

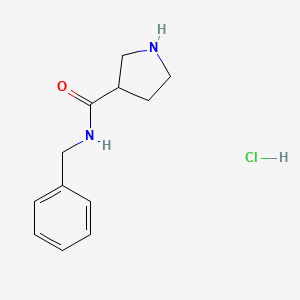

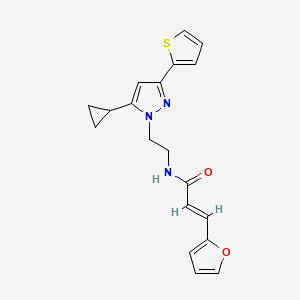

This compound is a solid substance . It has a CAS number of 2304631-70-5 and a molecular weight of 467.92 .

Synthesis Analysis

The synthesis of this compound might involve the use of tert-butyldimethylsilyl chloride (TBDMSCl), a common silylating agent used in organic synthesis . It can react with hydroxyl groups under mild conditions to form the corresponding silyl ethers .Molecular Structure Analysis

The compound contains a pyrimidin-4-amine moiety, a cyclohexyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The cyclohexyl group is attached to the pyrimidin-4-amine moiety via a nitrogen atom . The tetramethyl-1,3,2-dioxaborolan-2-yl group is attached to the pyrimidin-4-amine moiety via a carbon atom .Chemical Reactions Analysis

The compound might be involved in reactions that involve the tetramethyl-1,3,2-dioxaborolan-2-yl group . This group is known to participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a solid and should be stored in a refrigerator .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on pyrimidine derivatives, similar in structure to the compound , demonstrates their importance in the synthesis of heterocyclic compounds. For instance, studies have shown that pyrimidine derivatives can be synthesized through various methods, including microwave irradiative cyclocondensation, which is efficient in producing compounds with potential insecticidal and antimicrobial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020). Such synthetic routes offer valuable pathways for developing new chemical entities with diverse biological activities.

Metalation and Coupling Reactions

The presence of tert-butyldimethylsilyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups in the compound suggests its potential utility in metalation and subsequent carbon-carbon coupling reactions. Research on similar silylether compounds demonstrates their role in metalation processes with dimethylzinc, leading to interesting zinc-mediated carbon-carbon coupling reactions (M. Westerhausen et al., 2001). These reactions are fundamental in organic synthesis, enabling the construction of complex molecules from simpler precursors.

Catalysis and Polymerization

The structural features of the compound indicate its potential application in catalysis, particularly in the synthesis of polymers. Chromium(III) amino-bis(phenolato) complexes, for example, have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing low molecular weight polycarbonates with narrow dispersities (Katalin Devaine-Pressing et al., 2015). The compound could potentially serve as a ligand in similar catalytic systems, facilitating the synthesis of environmentally friendly polymers.

Biological Activity and Drug Design

Pyrimidine derivatives are known for their wide range of biological activities, making them valuable scaffolds in drug design. Research has explored the synthesis and structural characterization of various pyrimidine-containing compounds, evaluating their in vitro inhibitory activity against specific targets, such as human breast cancer cells (D. Shpakovsky et al., 2012). The compound , with its pyrimidine core, may hold potential for the development of new therapeutics through targeted modifications and biological evaluations.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

N-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BClN3O3Si/c1-20(2,3)31(8,9)28-16-12-10-15(11-13-16)26-18-17(14-25-19(24)27-18)23-29-21(4,5)22(6,7)30-23/h14-16H,10-13H2,1-9H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWJSZPHESHXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2NC3CCC(CC3)O[Si](C)(C)C(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BClN3O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2690103.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2690112.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)

![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)